3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
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Overview
Description
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
The next step involves the introduction of the sulfonamide group. This can be achieved by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the appropriate amine to form the sulfonamide.
Finally, the carboxamide group is introduced through the reaction of the sulfonamide-thiophene derivative with an appropriate carboxylic acid derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or disrupt protein-protein interactions. The thiophene ring can also participate in π-π interactions, further enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-bromophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- 3-[(4-methylphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Uniqueness
3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents on the phenyl ring, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h5-6,9-13,15H,3-4,7-8H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQKUVGYOUHZEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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